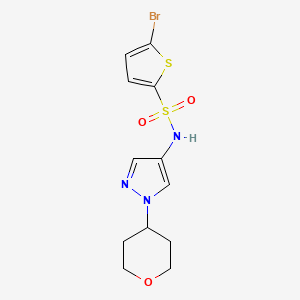

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Description

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene core substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a pyrazole ring, which is substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in enzyme inhibition and antimicrobial activity studies.

Properties

IUPAC Name |

5-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O3S2/c13-11-1-2-12(20-11)21(17,18)15-9-7-14-16(8-9)10-3-5-19-6-4-10/h1-2,7-8,10,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNVBHRVHWXQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Tetrahydro-2H-pyran Group: This step involves the protection of the hydroxyl group using tetrahydro-2H-pyran in the presence of an acid catalyst.

Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with a sulfonamide derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxidation of the sulfonamide group can lead to sulfone derivatives.

Reduction: Reduction of the bromine atom results in the formation of the corresponding hydrogenated compound.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity. The bromine atom and the pyrazole ring can also participate in various interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8)

- Structure : Lacks the bromine atom at the thiophene 5-position and features a 3-oxocyclohexyl group instead of the tetrahydro-2H-pyran-pyrazole moiety.

- Synthesis : Synthesized via hypervalent iodine-catalyzed conjugate addition of thiophene-2-sulfonamide to cyclohex-2-en-1-one, yielding 73% as a white solid .

- Key Difference: The absence of bromine reduces molecular weight (MW: ~285 g/mol vs.

5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (Compound 9)

- Structure : Contains the 5-bromo-thiophene core but substitutes the pyran-pyrazole group with a 3-oxocyclohexylamine.

- Synthesis : Higher yield (81%) due to the electron-withdrawing bromine enhancing reaction efficiency .

- Key Difference: The cyclohexenone group may confer different solubility and metabolic stability compared to the pyran-pyrazole substituent.

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)

- Structure : Shares a brominated heterocycle but replaces the thiophene-sulfonamide with a pyrimidine-carboxamide scaffold.

- Biological Relevance : Reported as a dengue virus NS5 inhibitor (ZINC ID: ZINC27742665) .

- Key Difference : The benzothiazole and pyrimidine moieties likely alter pharmacokinetic profiles compared to sulfonamide-based analogs.

Key Findings

Bromine Impact : Bromination at the thiophene 5-position (as in the target compound and Compound 9) increases molecular weight and may enhance hydrophobic interactions in target binding .

Heterocyclic Substitutions : The pyran-pyrazole group in the target compound likely improves metabolic stability compared to the 3-oxocyclohexyl group in Compounds 8 and 9, which contains a reactive ketone .

Synthetic Efficiency: Brominated derivatives (e.g., Compound 9) exhibit higher yields (81%) compared to non-brominated analogs (73% for Compound 8), suggesting bromine stabilizes intermediates .

Biological Activity

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant studies and data.

The molecular structure of this compound includes a bromine atom, a thiophene ring, and a sulfonamide group. The compound's molecular formula is C₁₃H₁₄BrN₃O₂S, with a molecular weight of approximately 340.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₃O₂S |

| Molecular Weight | 340.17 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known for their broad-spectrum antibacterial activity. The presence of the thiophene and sulfonamide moieties in the structure may enhance this activity by interfering with bacterial folic acid synthesis pathways.

Anticancer Properties

Research has shown that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential. For example, a related compound was found to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may similarly affect tumor growth.

Anti-inflammatory Effects

Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce oxidative stress, which could be beneficial in treating chronic inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.

- Interaction with Cellular Signaling Pathways : The compound may modulate pathways involved in cell survival and apoptosis, particularly through interactions with Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

A study conducted on related pyrazole derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa). The IC50 values were reported to be below 30 µM, indicating potent activity. This suggests that this compound may exhibit similar or enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.